molecular formula C17H18N2O6S2 B7850283 4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoicacid

4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoicacid

Cat. No.: B7850283
M. Wt: 410.5 g/mol
InChI Key: HCMDOWAGMBADPK-UHFFFAOYSA-N
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Description

4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tetrahydroquinoline core with a methanesulfonyl group and a sulfamoylbenzoic acid moiety, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. The sulfamoylbenzoic acid moiety can be introduced through sulfamation reactions involving appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid may be used to study enzyme inhibition, receptor binding, and other biological processes. Its potential as a pharmacological agent is also being explored.

Medicine

The compound has shown promise in medicinal chemistry, with potential applications in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoylbenzoic acid moiety may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline: : A related compound without the methanesulfonyl and sulfamoyl groups.

  • Benzoic Acid Derivatives: : Compounds with similar benzoic acid structures but different substituents.

  • Sulfonyl Compounds: : Other compounds containing sulfonyl groups but different core structures.

Uniqueness

4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid is unique due to its combination of tetrahydroquinoline, methanesulfonyl, and sulfamoylbenzoic acid moieties. This combination provides distinct chemical and biological properties that set it apart from similar compounds.

Properties

IUPAC Name

4-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S2/c1-26(22,23)19-10-2-3-12-4-7-14(11-16(12)19)18-27(24,25)15-8-5-13(6-9-15)17(20)21/h4-9,11,18H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMDOWAGMBADPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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